Thiol-PEG3-thiol

Hydrogel Crosslinking Density PEG Spacer Length

Thiol-PEG3-thiol (Bis-PEG3-thiol, CAS 2781-02-4) is a homobifunctional, linear polyethylene glycol (PEG) derivative containing two terminal thiol (-SH) groups connected by a discrete PEG3 spacer (three ethylene glycol units). This structure confers a defined molecular architecture with a molecular weight of 226.36 g/mol.

Molecular Formula C8H18O3S2
Molecular Weight 226.4 g/mol
CAS No. 2781-02-4
Cat. No. B521457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG3-thiol
CAS2781-02-4
SynonymsBis-PEG3-thiol
Molecular FormulaC8H18O3S2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC(COCCS)OCCOCCS
InChIInChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2
InChIKeyMCINHQIUGNVTLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiol-PEG3-thiol (CAS 2781-02-4): A Homobifunctional PEG3-Dithiol Crosslinker for Controlled Hydrogel and Surface Functionalization Applications


Thiol-PEG3-thiol (Bis-PEG3-thiol, CAS 2781-02-4) is a homobifunctional, linear polyethylene glycol (PEG) derivative containing two terminal thiol (-SH) groups connected by a discrete PEG3 spacer (three ethylene glycol units). This structure confers a defined molecular architecture with a molecular weight of 226.36 g/mol . The compound serves as a versatile crosslinker and surface-modifying agent, reacting selectively with maleimides, vinyl sulfones, haloacetamides, and transition metal surfaces (e.g., gold, silver) to form stable thioether or metal-thiolate bonds . Its hydrophilic PEG spacer enhances aqueous solubility and reduces non-specific interactions, making it particularly suitable for biomedical applications, including hydrogel synthesis, nanoparticle functionalization, and bioconjugation .

Why Thiol-PEG3-thiol Cannot Be Simply Replaced by Other PEG Dithiols or Monothiol Analogs


While the thiol-PEG-thiol class of compounds shares common reactive groups, the specific PEG spacer length (n=3) and resulting molecular geometry of Thiol-PEG3-thiol critically dictate its performance in crosslinked networks and surface functionalization. Altering the PEG chain length changes the crosslinker's flexibility, hydrophilicity, and the resulting mesh size in hydrogels, directly impacting gelation kinetics, degradation rates, and mechanical properties [1]. Furthermore, substituting a dithiol with a monothiol-PEG (e.g., mPEG-SH) eliminates the compound's ability to form covalently crosslinked networks or bridge two surfaces, fundamentally altering the material's architecture and stability. Therefore, generic substitution without accounting for these specific structural parameters risks significant deviations in experimental outcomes and final material performance [2].

Quantitative Evidence for Thiol-PEG3-thiol Differentiation in Procurement and Application


PEG3 Spacer Provides Optimal Balance Between Solubility and Molecular Rigidity Compared to Shorter and Longer PEG Analogs

The PEG3 spacer (three ethylene glycol units) in Thiol-PEG3-thiol offers a balanced molecular architecture. Compared to a shorter PEG2 spacer (Bis-PEG2-thiol), the PEG3 variant demonstrates enhanced aqueous solubility due to a higher number of hydrophilic ether linkages, facilitating homogeneous reactions in biological buffers . Conversely, compared to longer spacers like PEG4 or PEG6, the PEG3 chain provides a more compact and rigid crosslink, which can lead to a higher crosslinking density and a tighter mesh size in hydrogel networks when used at equivalent molar concentrations [1]. This intermediate length is often cited as a key parameter in designing hydrogels with specific mechanical properties and degradation profiles [1].

Hydrogel Crosslinking Density PEG Spacer Length Solubility

High Purity (≥97%) Ensures Reproducible Crosslinking Efficiency and Minimizes Side Reactions

Commercially available Thiol-PEG3-thiol is routinely offered with a purity of ≥97%, as verified by suppliers like Sigma-Aldrich and Aladdin [REFS-1, REFS-2]. This high level of purity is essential for ensuring reproducible and predictable crosslinking efficiency. Lower purity grades or less rigorously characterized analogs may contain significant levels of oxidized disulfide byproducts or other impurities that can act as chain terminators, reducing the effective crosslinking density and introducing batch-to-batch variability [1].

Purity Reproducibility Crosslinking Quality Control

Homobifunctional Thiols Enable Covalent Gold Surface Functionalization with Demonstrated Superior Stability Over Monothiol-PEG Ligands

While Thiol-PEG3-thiol itself is a dithiol, studies on gold nanoparticle (AuNP) stabilization demonstrate a class-level advantage for multidentate thiol-PEG ligands over their monothiol counterparts. AuNPs coated with dithiol-PEG ligands exhibit significantly improved stability against high salt concentrations and ligand replacement by dithiothreitol (DTT) compared to those coated with monothiol-PEG [1]. This enhanced stability is attributed to the chelate effect, where two anchoring points per molecule increase the overall binding affinity to the gold surface and reduce ligand desorption [1]. This principle directly supports the selection of a dithiol like Thiol-PEG3-thiol over a monothiol-PEG (e.g., mPEG-SH) for applications requiring robust and long-term surface passivation.

Gold Nanoparticle Surface Functionalization Colloidal Stability Dithiol

Michael-Type Addition with PEG-Diacrylate Demonstrates Tunable Hydrogel Degradation Ranging from 10 Hours to 22 Days Based on Crosslinker Structure

A comprehensive study on dithiol crosslinkers for PEG hydrogels formed via Michael-type addition established that minor modifications to the crosslinker's chemical and physical structure enable precise control over hydrogel degradation rates. By systematically varying the dithiol crosslinker, researchers achieved hydrolytic degradation times ranging from as fast as 10 hours to as long as 22 days [1]. The study further correlated crosslinker structure with gelation time, reaction rate constant, crosslink density, and storage modulus [1]. This body of work provides a strong framework for predicting the performance of Thiol-PEG3-thiol in similar systems and underscores that the specific identity of the dithiol crosslinker is the primary determinant of a hydrogel's final properties.

Hydrogel Degradation Michael Addition Crosslinker Structure Tunable Properties

Optimal Application Scenarios for Thiol-PEG3-thiol Based on Quantitative Evidence


Synthesis of PEG Hydrogels with Intermediate Mesh Size and Controlled Degradation Kinetics

Based on the class-level evidence that dithiol crosslinker structure dictates hydrogel degradation rates (from 10 hours to 22 days), Thiol-PEG3-thiol is ideally suited for fabricating PEG-based hydrogels requiring a specific, intermediate crosslinking density and degradation profile [1]. Its PEG3 spacer provides a balance between network flexibility and rigidity, making it a prime candidate for 3D cell culture scaffolds and drug delivery depots where precise control over material breakdown and solute diffusion is paramount [1].

Robust Functionalization of Gold Nanoparticles and Surfaces for Biosensing

Leveraging the class-level advantage of dithiol-PEG ligands over monothiol-PEG in terms of enhanced colloidal stability and resistance to ligand displacement, Thiol-PEG3-thiol is a superior choice for creating stable, long-lasting functional coatings on gold nanoparticles and planar gold surfaces [2]. This is particularly critical for developing reliable biosensors, surface plasmon resonance (SPR) chips, and diagnostic platforms where surface passivation and consistent performance are non-negotiable.

High-Purity Bioconjugation and Crosslinking for Reproducible Research

With a guaranteed purity of ≥97%, Thiol-PEG3-thiol ensures that crosslinking and bioconjugation reactions proceed with predictable and reproducible stoichiometry [REFS-3, REFS-4]. This high purity minimizes batch-to-batch variability caused by oxidative byproducts, making it the preferred reagent for fundamental research, development of bioconjugate therapeutics, and any application where the precise molecular architecture of the final product is critical.

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